molecular formula C17H19ClN2OS B2708692 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one CAS No. 639810-40-5

1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one

Cat. No. B2708692
CAS RN: 639810-40-5
M. Wt: 334.86
InChI Key: LIFZMYSEOZZMRJ-UHFFFAOYSA-N
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Description

1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one, also known as 1-(4-chloro-2-methylphenyl)piperazine-2-thione (CMPPT), is a synthetic piperazine derivative that has been studied extensively for its potential therapeutic and pharmacological applications. CMPPT is a derivative of the naturally occurring piperazine compound, which is known to have an array of biological activities. CMPPT is an important drug candidate for the development of new treatments for various diseases, including cancer and neurological disorders.

Scientific Research Applications

Chemical Synthesis and Cyclization

1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one is a compound that can undergo various chemical transformations useful in organic synthesis. For example, Dieckmann cyclization has been applied to similar structures, indicating potential pathways for synthesizing complex cyclic compounds from linear precursors. This method involves the intramolecular cyclization of diesters under the action of bases to form cyclic compounds, which could be applied to synthesize analogs of the specified compound for further exploration of its properties and applications (Aboussafy & Clive, 2012).

Antitumor Activity

Compounds with structures similar to this compound have been synthesized and studied for their antitumor activities. For instance, tertiary amino alcohols and their dihydrochlorides derived from piperazine-based structures have shown to impact tumor DNA methylation processes in vitro, suggesting potential applications in cancer treatment (Hakobyan et al., 2020).

Antimicrobial Activities

Additionally, some new 1,2,4-triazole derivatives, including those with piperazine components, have been synthesized and tested for their antimicrobial activities. These studies indicate that compounds with piperazine rings can possess significant antimicrobial properties, offering a potential avenue for the development of new antimicrobial agents (Bektaş et al., 2007).

Synthesis and Characterization of Novel Compounds

The chemical versatility of piperazine and thiophene components allows for the synthesis of novel compounds with potential biological activities. For example, chalcones containing piperazine or dichlorothiophene moieties have been synthesized and evaluated for antimicrobial activity, demonstrating the potential of these structures in developing new therapeutic agents (Tomar et al., 2007).

Potential as Ligands and Receptors

Moreover, the structural features of compounds like this compound make them suitable candidates for further exploration as ligands in the design of heteroditopic ligands for binding metal salts. Such applications highlight the compound's relevance in coordination chemistry and the development of novel receptors (Wang et al., 2006).

properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-13-4-5-14(18)11-16(13)19-6-8-20(9-7-19)17(21)12-15-3-2-10-22-15/h2-5,10-11H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFZMYSEOZZMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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